

# A Comparative Guide to HPLC Methods for Assessing Antibody-Drug Conjugate Purity

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A deep dive into the chromatographic techniques essential for ensuring the quality and consistency of Antibody-Drug Conjugates (ADCs). This guide provides a detailed comparison of Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Size Exclusion Chromatography (SEC) for ADC purity assessment, complete with experimental protocols and performance data.

The therapeutic promise of Antibody-Drug Conjugates (ADCs) lies in their unique structure, combining the targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug. This complexity, however, presents significant analytical challenges in ensuring product purity, homogeneity, and stability. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for characterizing these critical quality attributes. This guide offers a comparative overview of the three most prevalent HPLC methods employed in ADC analysis: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), and Size Exclusion Chromatography (SEC).

## Principles and Primary Applications

The choice of HPLC method is dictated by the specific purity-related attribute being investigated. Each technique leverages a different separation principle to resolve various ADC species.

Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.<sup>[1][2]</sup> Separation is

based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.[3] HIC is performed under non-denaturing conditions, preserving the native structure of the ADC.[1]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another powerful technique for DAR determination and can also be used to assess the purity of the ADC by separating related impurities.[4][5] Unlike HIC, RP-HPLC is a denaturing technique that separates molecules based on their hydrophobicity under conditions that disrupt the protein's tertiary structure.[1] This method can provide high resolution and is often used as an orthogonal method to HIC for DAR analysis.[4]

Size Exclusion Chromatography (SEC) is the primary method for quantifying aggregates and fragments, which are critical quality attributes that can impact the safety and efficacy of the ADC.[6][7] Separation is based on the hydrodynamic radius of the molecules, with larger molecules such as aggregates eluting before the monomeric ADC, and smaller fragments eluting later.[7]

## Comparative Performance of HPLC Methods

The selection of an appropriate HPLC method depends on a thorough understanding of its performance characteristics. The following table summarizes key quantitative parameters for HIC, RP-HPLC, and SEC in the context of ADC analysis.

Parameter	Hydrophobic Interaction Chromatography (HIC)	Reversed-Phase HPLC (RP-HPLC)	Size Exclusion Chromatography (SEC)
Primary Application	Drug-to-Antibody Ratio (DAR) Determination, Drug Load Distribution[2]	DAR Determination, Purity/Impurity Profiling[4][8]	Aggregation and Fragmentation Analysis[6][7]
Separation Principle	Hydrophobicity of native protein[3]	Hydrophobicity of denatured protein[1]	Hydrodynamic Radius (Size)[7]
Resolution	Good resolution of DAR species (DAR 0, 2, 4, 6, 8)[9]	High resolution of light and heavy chain fragments, and intact ADC species[10]	Baseline resolution of monomer, dimer, and higher-order aggregates[6]
Precision (RSD)	Retention Time: < 0.3%; Peak Area: < 1.0%[3]	Retention Time: < 1.0%; Peak Area: < 2.0%[8]	Retention Time: < 0.5%; Peak Area: < 5.0%[11]
Limit of Detection (LOD)	DAR species can be detected at low levels within a sample.	Dependent on the impurity and detector.	~15 µg/mL for aggregates[11]
Limit of Quantitation (LOQ)	DAR species can be quantified with good accuracy.	Dependent on the impurity and detector.	~31 µg/mL for aggregates[11]
Recovery	Generally high, but can be affected by very hydrophobic species.	Can be lower for highly hydrophobic species due to strong column interaction.	Typically high (>95%).

## Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable data. Below are representative protocols for each of the three HPLC methods.

## Protocol 1: HIC-HPLC for DAR Analysis

This protocol outlines a generic method for determining the DAR of a cysteine-linked ADC.

HPLC System: Agilent 1290 Infinity II Bio LC System or equivalent.[\[3\]](#)

Column: Tosoh TSKgel Butyl-NPR, 4.6 mm x 100 mm, 2.5  $\mu$ m.[\[12\]](#)

Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

Gradient:

Time (min)	%B
0	0
20	100
25	100
26	0

| 30 | 0 |

Flow Rate: 0.8 mL/min.

Column Temperature: 25°C.

Detection: UV at 280 nm.

Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

## Protocol 2: RP-HPLC for ADC Purity and DAR Analysis

This protocol describes a method for analyzing both intact and reduced ADCs to determine purity and DAR.

HPLC System: Agilent 1200 HPLC system or equivalent.[\[10\]](#)

Column: Agilent AdvanceBio RP-mAb C4, 2.1 mm x 150 mm, 3.5 µm.

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

Gradient (Intact ADC):

Time (min)	%B
0	25
20	50
22	90
25	90
26	25

| 30 | 25 |

Gradient (Reduced ADC):

Time (min)	%B
0	20
20	45
22	90
25	90
26	20

| 30 | 20 |

Flow Rate: 0.3 mL/min.[\[13\]](#)

Column Temperature: 80°C.[\[10\]](#)

Detection: UV at 280 nm.

Sample Preparation:

- Intact ADC: Dilute to 1 mg/mL in water.
- Reduced ADC: To 50 µg of ADC, add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes.

## Protocol 3: SEC-HPLC for Aggregation Analysis

This protocol details a method for quantifying aggregates and fragments in ADC samples.

HPLC System: Agilent 1260 Infinity Bio-inert Quaternary LC or equivalent.[\[11\]](#)

Column: Agilent AdvanceBio SEC 300Å, 7.8 mm x 300 mm, 2.7 µm.[\[11\]](#)

Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

Flow Rate: 1.0 mL/min.

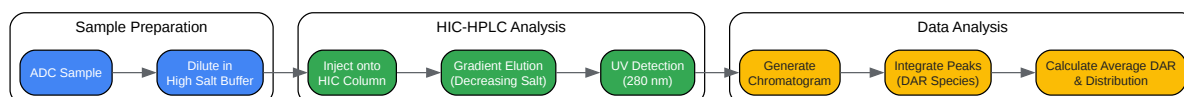
Column Temperature: 25°C.

Detection: UV at 280 nm.

Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.

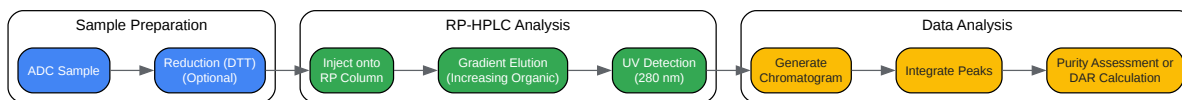
## Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each HPLC method for ADC purity analysis.



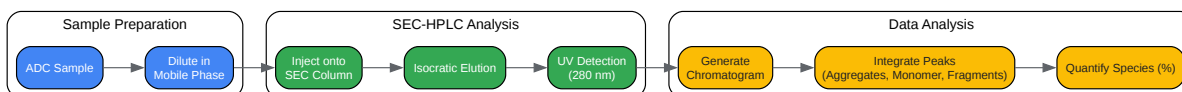
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Caption: Workflow for HIC-HPLC analysis of ADC DAR.



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Caption: Workflow for RP-HPLC analysis of ADC purity and DAR.



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Caption: Workflow for SEC-HPLC analysis of ADC aggregation.

## Conclusion

The multifaceted nature of ADCs necessitates a multi-pronged analytical approach to ensure their purity, safety, and efficacy. HIC, RP-HPLC, and SEC are indispensable and often complementary techniques in the ADC analytical toolkit. HIC provides critical information on DAR distribution under native conditions, while RP-HPLC offers a high-resolution, orthogonal method for DAR and purity assessment. SEC remains the definitive method for monitoring aggregation and fragmentation. A thorough understanding of the principles, performance, and protocols of each method, as outlined in this guide, is paramount for researchers, scientists, and drug development professionals working to bring these life-saving therapies to patients. The strategic application of these HPLC methods is fundamental to the successful development and commercialization of next-generation ADCs.

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